(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid
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Overview
Description
(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid is a chemical compound with the molecular formula C8H11NO4S and a molecular weight of 217.24 g/mol It is characterized by the presence of a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid typically involves the reaction of appropriate thiazolidine derivatives with acetic acid or its derivatives under controlled conditions. One common method involves the cyclization of a suitable precursor in the presence of a base, followed by oxidation to introduce the dioxo functionality .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This could include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be further oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the dioxo groups.
Substitution: The acetic acid moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives .
Scientific Research Applications
(2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolidine ring can interact with active sites of enzymes, potentially inhibiting or modifying their activity. The dioxo groups may also play a role in redox reactions within biological systems .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (2,4-Dioxo-3-propyl-1,3-thiazolidin-5-YL)acetic acid include other thiazolidine derivatives and acetic acid derivatives. Examples include:
Thiazolidine-2,4-dione: A compound with similar structural features but different functional groups.
3-Propylthiazolidine-2,4-dione: Another derivative with a propyl group and dioxo functionality.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and the presence of the thiazolidine ring. This combination imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
IUPAC Name |
2-(2,4-dioxo-3-propyl-1,3-thiazolidin-5-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO4S/c1-2-3-9-7(12)5(4-6(10)11)14-8(9)13/h5H,2-4H2,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLOYFTUBCQWIAC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C(SC1=O)CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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